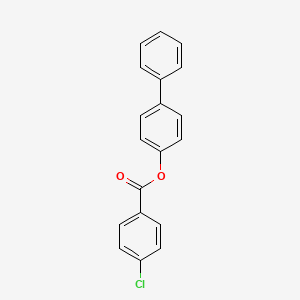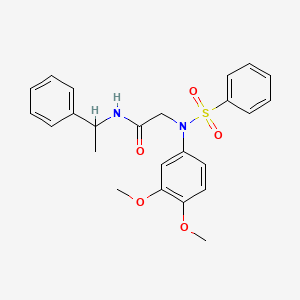
4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been synthesized for various applications, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate is not fully understood. However, it has been shown to act as an inhibitor of various enzymes and signaling pathways, including proteases, kinases, and phosphodiesterases. The compound has also been shown to modulate the activity of various transcription factors and cytokines, thereby affecting gene expression and cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and suppress inflammation. The compound has also been shown to modulate the immune system, affecting the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate. These include:
1. Further exploration of the compound's mechanism of action and its potential targets.
2. Development of more potent and selective analogs of the compound for use in drug discovery.
3. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, HIV, and autoimmune disorders.
4. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties in animal models and clinical trials.
5. Exploration of the compound's potential as a tool for studying cellular signaling pathways and gene expression.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug discovery and disease treatment.
Méthodes De Synthèse
The synthesis of 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate involves the reaction of 7-hydroxy-4-chromenone with 2-aminobenzoic acid, followed by the coupling of the resulting intermediate with N-(tert-butoxycarbonyl)tryptophan. The reaction is carried out using various solvents and reagents, with different reaction conditions yielding different yields and purities of the compound.
Applications De Recherche Scientifique
4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate has been widely used in scientific research, particularly in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been used as a lead compound in the development of novel drugs for the treatment of various diseases, including cancer, HIV, and autoimmune disorders.
Propriétés
IUPAC Name |
(4-oxo-3-quinolin-2-ylchromen-7-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O6/c1-34(2,3)43-33(40)37-29(16-21-18-35-27-11-7-5-9-23(21)27)32(39)42-22-13-14-24-30(17-22)41-19-25(31(24)38)28-15-12-20-8-4-6-10-26(20)36-28/h4-15,17-19,29,35H,16H2,1-3H3,(H,37,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCNNWKEECSGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=NC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)
![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)

![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)